molecular formula C6H11BrO B3213280 5-Bromo-3-methyl-2-pentanone CAS No. 1115-56-6

5-Bromo-3-methyl-2-pentanone

Cat. No.: B3213280
CAS No.: 1115-56-6
M. Wt: 179.05 g/mol
InChI Key: JHVBVETVQZPKDG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Ketone Chemistry Research

Halogenated ketones, particularly α-haloketones, are pivotal intermediates in organic synthesis. The presence of a halogen atom on the carbon adjacent to the carbonyl group significantly influences the compound's reactivity. This makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. fiveable.me 5-Bromo-3-methyl-2-pentanone, as a brominated ketone, is of interest for its potential role in synthesizing a variety of organic compounds. ontosight.ai The dual reactivity of the ketone and the bromoalkane functionalities allows for a wide range of chemical transformations, making it a versatile tool for chemists. ontosight.ai These compounds are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of creating new molecules for applications in pharmaceuticals and agrochemicals. ontosight.ai

The study of halogenated ketones like this compound provides insights into reaction mechanisms and the electronic effects of functional groups. The rate of reactions such as enolization and subsequent halogenation is a subject of kinetic studies, which have shown that the rate-determining step is often the formation of the enol intermediate, independent of the halogen's concentration. libretexts.orgopenstax.org

Historical Development of Bromoketone Synthesis and Reactivity Paradigms

The synthesis of bromoketones has been a subject of study since the 19th century, with one of the earliest described examples being the preparation of bromoacetone. wikipedia.org Historically, the direct bromination of ketones using bromine in the presence of an acid or base catalyst has been a common method. wikipedia.org Acid-catalyzed halogenation proceeds through an enol intermediate, which acts as the nucleophile. masterorganicchemistry.com

A significant challenge in these early methods was controlling the reaction to prevent over-bromination, which leads to the formation of di- and tri-brominated products. wikipedia.org The development of more selective and milder brominating agents, such as N-bromosuccinimide (NBS), provided a significant advancement in the synthesis of bromoketones, offering better control and higher yields of the desired monobrominated product. ontosight.aimasterorganicchemistry.com

The reactivity of α-bromoketones has been extensively explored. They are known to be highly reactive in Sₙ2 displacement reactions, far more so than typical alkyl halides. libretexts.org This enhanced reactivity makes them excellent substrates for introducing a wide array of functional groups. Furthermore, α-bromoketones can undergo elimination reactions, typically with a hindered base like pyridine, to form α,β-unsaturated ketones, which are themselves important synthetic intermediates. openstax.orglibretexts.org

General Methods for Bromoketone Synthesis Description
Acid-Catalyzed Halogenation Ketones react with halogens (Cl₂, Br₂, I₂) in the presence of an acid catalyst. The reaction proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org
Base-Promoted Halogenation In the presence of a base, ketones can be halogenated. With methyl ketones, this can lead to the haloform reaction if excess halogen and base are used. wikipedia.orgmasterorganicchemistry.com
Reaction with N-Bromosuccinimide (NBS) NBS is a milder and more selective brominating agent used for the α-bromination of ketones, often with a radical initiator or acid catalyst. ontosight.aimasterorganicchemistry.com

Contemporary Academic Relevance as a Synthetic Intermediate and Research Gaps

In contemporary research, this compound serves as a valuable synthetic intermediate. Its bifunctional nature allows for its use in the construction of more complex molecular architectures. ontosight.ai For instance, the bromine atom can be displaced by a variety of nucleophiles to introduce new functionalities, while the ketone group can undergo reactions such as reduction, aldol (B89426) condensation, or the Wittig reaction. This versatility makes it a relevant compound in the synthesis of potential pharmaceutical and agrochemical agents. ontosight.ai

Despite the general understanding of bromoketone reactivity, there are research gaps concerning this compound specifically. Detailed kinetic studies of its reactions with various nucleophiles are not widely reported. Furthermore, the stereochemical outcomes of reactions at the chiral center (carbon-3) are an area ripe for investigation. The development of novel, highly selective catalytic methods for its synthesis and transformation remains an active area of academic inquiry. For example, the reaction of similar bromo-indole derivatives with diones has been shown to produce complex polycyclic structures, suggesting that this compound could be a precursor to novel heterocyclic systems. researchgate.net Exploring its utility in metal-catalyzed cross-coupling reactions could also unveil new synthetic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-5(3-4-7)6(2)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVBVETVQZPKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309215
Record name 5-Bromo-3-methyl-2-pentanone
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Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-56-6
Record name 5-Bromo-3-methyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1115-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-2-pentanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Process Optimization for 5 Bromo 3 Methyl 2 Pentanone

Direct and Indirect Synthetic Pathways

The preparation of 5-bromo-3-methyl-2-pentanone can be approached through either direct or indirect synthetic pathways. Direct methods typically involve the selective bromination of 3-methyl-2-pentanone (B1360105), while indirect routes rely on the conversion of related compounds like halogenated pentanols or pentanoic acid esters.

Bromination Strategies of Methyl Pentanones and Derivatives

The direct bromination of ketones is a fundamental transformation in organic synthesis. For an unsymmetrical ketone like 3-methyl-2-pentanone, achieving regioselectivity is a key challenge.

The alpha-bromination of ketones proceeds through an enol or enolate intermediate. masterorganicchemistry.comyoutube.com Under acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks a bromine source. masterorganicchemistry.comlibretexts.org The rate of this reaction is often dependent on the formation of the enol, which is the rate-determining step. libretexts.org For 3-methyl-2-pentanone, enolization can occur at either the C1 or C3 position. The formation of the more substituted enol is generally thermodynamically favored, which would lead to bromination at the C3 position. youtube.com However, kinetic control can favor the formation of the less substituted enol, leading to bromination at the C1 position.

Common brominating agents for this transformation include molecular bromine (Br₂) in the presence of an acid catalyst such as HBr or acetic acid. masterorganicchemistry.com N-Bromosuccinimide (NBS) is another widely used reagent, often in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) or montmorillonite (B579905) K-10 clay, which can offer milder reaction conditions and improved selectivity. scilit.comrsc.orgrsc.orgtandfonline.com

Table 1: Comparison of Catalysts for Alpha-Bromination of Ketones

CatalystReagentSolventTemperatureReaction TimeYieldReference
Acidic Al₂O₃NBSMethanolReflux10-20 minHigh nih.gov
NH₄OAcNBSCCl₄80 °C0.5 hGood scilit.comrsc.org
Montmorillonite K-10NBSMethanol60-65 °CShortGood tandfonline.com

This table presents a general overview of catalysts used for alpha-bromination of ketones and may not be specific to this compound.

Achieving terminal bromination, specifically at the C5 position of 3-methyl-2-pentanone, requires strategies that circumvent the more reactive alpha-positions. One potential, though less direct, approach involves the use of a starting material where the desired bromine position is already functionalized or more susceptible to bromination. For instance, the bromination of acetylpropanol followed by heating with sodium bromide has been used to synthesize 5-bromo-pentan-2-one. chemicalbook.com A similar strategy could potentially be adapted for the synthesis of this compound.

Another theoretical approach could involve the reaction of a terminal alkyne with water and a bromine source. vaia.com However, the direct application of this method to produce this compound from a suitable precursor is not well-documented.

Transformation from Analogous Halogenated Pentanols or Esters

Indirect methods provide alternative pathways to this compound by starting with molecules that already contain the bromo- and methyl-substituted carbon skeleton.

The oxidation of a secondary alcohol to a ketone is a common and efficient transformation. quora.combrainly.com If 5-bromo-3-methyl-2-pentanol is available, its oxidation would directly yield the target compound, this compound. This reaction converts the hydroxyl group at the C2 position into a carbonyl group. brainly.com

A variety of oxidizing agents can be employed for this purpose. Common reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride, DMSO, and triethylamine). quora.com The choice of oxidant depends on factors such as substrate tolerance to acidic or basic conditions and the desired scale of the reaction.

The conversion of esters to ketones is another viable synthetic strategy. chemistrysteps.com Starting from a suitable brominated pentanoic acid ester, a nucleophilic addition reaction can be employed to introduce the methyl group and form the ketone. However, the direct reaction of esters with powerful nucleophiles like Grignard or organolithium reagents often leads to the formation of tertiary alcohols due to double addition. chemistrysteps.com

To circumvent this, one strategy involves converting the ester to the corresponding carboxylic acid. The reaction of the carboxylic acid with an excess of an organolithium reagent can lead to the formation of a ketone after an aqueous workup. chemistrysteps.com Alternatively, the ester can be converted to an acid chloride, which can then be reacted with an organocuprate reagent to yield the desired ketone. chemistrysteps.com

Multistep Construction of the Carbon Skeleton with Directed Halogenation

The synthesis of this compound begins with the construction of its carbon backbone, 3-methyl-2-pentanone. A prevalent industrial method for this is a three-step process. The synthesis starts with a base-catalyzed aldol (B89426) condensation of 2-butanone (B6335102) and acetaldehyde, which forms 4-hydroxy-3-methyl-2-pentanone. This is followed by an acid-catalyzed dehydration to yield 3-methyl-3-penten-2-one. The final step is the hydrogenation of this unsaturated ketone to produce 3-methyl-2-pentanone.

Once the 3-methyl-2-pentanone skeleton is obtained, the subsequent step is a directed halogenation to introduce a bromine atom at a specific alpha-position. This process is critical for the formation of the target compound. The most direct method for this transformation is the α-bromination of the ketone. google.com This typically involves the reaction of the ketone with a brominating agent, often in the presence of an acid or base catalyst, to facilitate the reaction at the carbon atom adjacent to the carbonyl group. nih.gov

Regioselective and Stereoselective Synthesis Methodologies

Control of Bromination Position in Unsymmetrical Ketones

A significant challenge in the synthesis of this compound is controlling the position of the bromine atom, as 3-methyl-2-pentanone is an unsymmetrical ketone with two different α-carbon atoms (C1 and C3). The regioselectivity of the bromination is crucial. Under acidic conditions, the reaction proceeds through an enol intermediate. The stability of the possible enols influences the position of bromination. For 3-methyl-2-pentanone, the more substituted enol (at C3) is thermodynamically more stable, but the less substituted enol (at C1) can be formed faster under kinetic control.

Research on the bromination of similar unsymmetrical methyl ketones, such as 3-methyl-2-butanone, has shown that high regioselectivity for the bromomethyl ketone can be achieved. orgsyn.org By carefully controlling the reaction conditions, such as temperature and the rate of addition of the brominating agent, it is possible to favor the formation of the kinetic product, leading to bromination at the methyl group (C1). orgsyn.org However, other studies have shown that under different conditions, bromination can occur at the more substituted carbon. nih.gov Therefore, the choice of reaction conditions is paramount in directing the bromination to the desired C5 position (which is the methyl group attached to the carbonyl, conventionally C1 in the parent ketone).

Diastereoselective and Enantioselective Approaches to Chiral Centers

The 3-position of this compound is a chiral center. The development of synthetic methods that can control the stereochemistry at this center is a key area of research. This can be achieved through either diastereoselective or enantioselective approaches.

Diastereoselective synthesis often involves the use of a chiral auxiliary. This is an enantiomerically pure compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Enantioselective synthesis aims to directly produce one enantiomer in excess over the other, typically by using a chiral catalyst. For the synthesis of chiral α-bromoketones, organocatalysis has emerged as a powerful tool. Chiral amines can catalyze the enantioselective α-bromination of ketones. Furthermore, the synthesis of chiral precursors, such as enantiomerically enriched 3-hydroxy-2-pentanone, can be achieved through methods like the Sharpless asymmetric dihydroxylation of silyl (B83357) enol ethers. researchgate.net This chiral alcohol can then be converted to the corresponding chiral bromoketone.

Advanced Synthetic Techniques and Process Intensification

Catalytic Systems in Bromoketone Synthesis

The use of catalytic systems in the synthesis of α-bromoketones offers several advantages over stoichiometric methods, including milder reaction conditions, higher selectivity, and reduced waste. Various catalytic systems have been developed for the α-bromination of ketones. These include both metal-based and organocatalytic systems. For instance, nickel-based catalysts have been used for the asymmetric cross-coupling of racemic α-bromoketones. nih.gov While this is a post-bromination transformation, it highlights the utility of catalysis in the chemistry of these compounds. More directly, various catalysts can be employed to promote the bromination reaction itself, enhancing its efficiency and regioselectivity. organic-chemistry.org

Microwave-Assisted and Photochemical Synthesis

The synthesis of α-haloketones, including this compound, has traditionally involved methods that are often slow and reliant on hazardous reagents. However, contemporary research highlights the considerable advantages of employing microwave-assisted and photochemical methods to overcome these limitations.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and controlled heating that often leads to significantly reduced reaction times and improved yields. arabjchem.org In the context of producing this compound, the precursor ketone, 3-methyl-2-pentanone, can be subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) under microwave conditions. arabjchem.orgresearchgate.net The use of a catalyst, such as p-toluenesulfonic acid (PTSA), can further enhance the efficiency of this transformation. arabjchem.orgresearchgate.net

The mechanism involves the rapid, dielectrically induced heating of the polar reactants, which accelerates the rate of enol or enolate formation from the starting ketone. This intermediate then readily reacts with the electrophilic bromine source. This method not only accelerates the reaction but can also improve selectivity and reduce the formation of byproducts often seen with conventional heating. nih.gov Research on various ketones has demonstrated that reactions which might take several hours under thermal conditions can often be completed in a matter of minutes with microwave assistance. researchgate.netresearchgate.net

Photochemical Synthesis:

Photochemical methods provide an alternative pathway for the α-bromination of ketones, operating under mild, low-temperature conditions. researchgate.net This technique typically involves the irradiation of a solution containing the ketone and a bromine source, such as N-bromosuccinimide, with UV-visible light. researchgate.net The light initiates a radical chain reaction. The process begins with the photolytic cleavage of the bromine source to generate a bromine radical, which then abstracts an alpha-hydrogen from the ketone to form a ketone radical. This radical subsequently reacts with another molecule of the bromine source to yield the desired this compound and a new bromine radical to continue the chain.

A key advantage of this method is its ability to proceed without the need for a catalyst or radical initiator, offering a clean and simple reaction setup. researchgate.net The use of NBS is particularly beneficial as it maintains a low concentration of molecular bromine and hydrogen bromide, which can help prevent unwanted side reactions. aklectures.com

Table 1: Comparison of Synthesis Methods for α-Bromoketones

ParameterMicrowave-Assisted SynthesisPhotochemical SynthesisConventional Thermal Synthesis
Energy SourceMicrowave IrradiationUV-Vis LightExternal Heat (Oil Bath, etc.)
Typical Reaction TimeMinutes arabjchem.orgresearchgate.netMinutes to a few hours researchgate.netSeveral hours to days
TemperatureHigh, rapidly achievedLow (e.g., 30 °C) researchgate.netOften elevated (reflux)
Catalyst/InitiatorOften acid-catalyzed (e.g., PTSA) arabjchem.orgOften not required researchgate.netAcid or base-catalyzed
Key AdvantagesDrastically reduced reaction time, improved yields, high efficiency. arabjchem.orgrsc.orgMild conditions, high selectivity, no catalyst needed. researchgate.netWell-established, simple equipment.

Atom Economy and Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly integral to the development of modern synthetic processes, aiming to minimize environmental impact and maximize efficiency. The synthesis of this compound provides a clear case for the application of these principles, particularly concerning atom economy.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no waste generated.

The α-bromination of 3-methyl-2-pentanone can be analyzed to determine its atom economy. Consider the reaction using molecular bromine (Br₂) in acetic acid, a common conventional method:

C₆H₁₂O + Br₂ → C₆H₁₁BrO + HBr (3-methyl-2-pentanone) + (Bromine) → (this compound) + (Hydrogen Bromide)

To calculate the percent atom economy:

Formula Weight of Desired Product (C₆H₁₁BrO): 179.06 g/mol

Sum of Formula Weights of All Reactants (C₆H₁₂O + Br₂): 100.16 g/mol + 159.81 g/mol = 259.97 g/mol

Percent Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of Reactants) x 100 Percent Atom Economy = (179.06 / 259.97) x 100 ≈ 68.9%

This calculation reveals that a significant portion of the reactant mass (31.1%) is converted into a byproduct, hydrogen bromide, resulting in a suboptimal atom economy. If N-bromosuccinimide (NBS) is used as the brominating agent, the byproduct is succinimide (B58015). While NBS can be easier and safer to handle, the atom economy is even lower due to the higher molecular weight of the succinimide byproduct. arabjchem.org

Application of Green Chemistry Principles:

Beyond atom economy, several other green chemistry principles are relevant to the production of this compound:

Use of Safer Reagents: Efforts to replace hazardous reagents like liquid bromine with safer alternatives such as NBS or systems like HBr/DMSO are a key focus. arabjchem.orgrsc.org Some methods even explore using a bromide/bromate salt mixture in an aqueous medium, which is stable and non-hazardous. rsc.org

Catalysis: Employing catalysts, rather than stoichiometric reagents, is a core green principle. The use of catalytic amounts of acids like PTSA in microwave synthesis is an example. arabjchem.orgresearchgate.net This minimizes waste as the catalyst is used in small quantities and can often be recycled.

Safer Solvents and Reaction Conditions: A major push in green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. wikipedia.org Research has explored solvent-free reaction conditions or the use of greener solvents like ionic liquids for ketone halogenation. wikipedia.orgnih.gov

By integrating these advanced synthetic techniques and green chemistry principles, the production of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Derivatization of 5 Bromo 3 Methyl 2 Pentanone

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom attached to the bromine in 5-bromo-3-methyl-2-pentanone is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the bromide ion, an excellent leaving group, by a variety of nucleophiles.

Nucleophilic substitution reactions can proceed through two main mechanistic pathways: the unimolecular (SN1) and the bimolecular (SN2) pathway. The preferred pathway is largely determined by the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent.

For this compound, the bromine is attached to a primary carbon. Primary haloalkanes strongly favor the SN2 pathway . chemicalnote.com This is due to the relatively unhindered nature of the carbon atom bearing the halogen, which allows for the backside attack of the nucleophile. masterorganicchemistry.com

SN2 (Bimolecular Nucleophilic Substitution):

Kinetics: The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. The rate law is expressed as: Rate = k[Alkyl Halide][Nucleophile]. This is a second-order kinetic profile. chemicalnote.comyoutube.com

Mechanism: The reaction occurs in a single, concerted step. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). Simultaneously, the carbon-bromine bond breaks, and the bromine atom departs as a bromide ion. masterorganicchemistry.com

Stereochemistry: Since this compound is achiral at the carbon bearing the bromine, the typical inversion of stereochemistry associated with SN2 reactions is not applicable. However, if a chiral center were present, this pathway would lead to an inversion of its configuration. masterorganicchemistry.com

SN1 (Unimolecular Nucleophilic Substitution):

Kinetics: The rate of an SN1 reaction depends only on the concentration of the substrate and follows first-order kinetics: Rate = k[Alkyl Halide]. libretexts.org

Mechanism: This pathway involves a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. libretexts.orgyoutube.com The second step is the rapid attack of the nucleophile on the carbocation.

Relevance to this compound: An SN1 pathway is highly unlikely for this compound because it would require the formation of an unstable primary carbocation. Tertiary and secondary alkyl halides are much more prone to undergo SN1 reactions due to the greater stability of the corresponding carbocation intermediates. libretexts.org

The primary bromide in this compound readily undergoes SN2 reactions with various heteroatom nucleophiles to yield a range of functionalized derivatives.

Formation of Thiols: Reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, leads to the formation of the corresponding thiol, 5-mercapto-3-methyl-2-pentanone. The use of bromo-ynone reagents with thiols has been shown to proceed with very fast kinetics, especially at a pH of 8.0. nih.gov

Formation of Amines: Amines can be synthesized by reacting this compound with ammonia (B1221849) or a primary or secondary amine. This reaction can sometimes lead to over-alkylation, producing a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. Specific synthetic protocols, such as the Gabriel synthesis or using a large excess of the amine nucleophile, can be employed to favor the formation of the primary amine. Palladium-catalyzed methods are also used for coupling bromo-pyridines with amines. mdpi.com

NucleophileReagent ExampleProduct Name
HydrosulfideSodium Hydrosulfide (NaSH)5-Mercapto-3-methyl-2-pentanone
AmmoniaAmmonia (NH₃)5-Amino-3-methyl-2-pentanone
Primary AmineMethylamine (CH₃NH₂)5-(Methylamino)-3-methyl-2-pentanone
ThiolateSodium thiomethoxide (NaSCH₃)3-Methyl-5-(methylthio)-2-pentanone

The presence of both an electrophilic center (the C-Br bond) and a nucleophilic center (the carbonyl oxygen) within the same molecule allows for the possibility of intramolecular cyclization. While the carbonyl oxygen is a weak nucleophile, derivatives of this compound can be designed to undergo efficient cyclization.

For instance, reduction of the ketone to a hydroxyl group would produce 5-bromo-3-methyl-2-pentanol. Treatment of this alcohol with a base, such as sodium hydride, would generate an alkoxide ion. This potent intramolecular nucleophile can then attack the carbon bearing the bromine via an intramolecular SN2 reaction to form a cyclic ether. A similar cyclization occurs when 5-bromo-3-methyl-1-pentanol is treated with sodium hydride to form a substituted tetrahydrofuran. chegg.comchegg.com The rate of such intramolecular reactions is often enhanced due to the proximity of the reacting groups (the Thorpe-Ingold effect).

Carbonyl Group Reactivity and Functionalization

The ketone functional group in this compound is an electrophilic site, susceptible to attack by nucleophiles at the carbonyl carbon. It also possesses acidic α-hydrogens, which allows for the formation of enolates and subsequent reactions at the α-positions.

The carbonyl carbon is sp² hybridized and has a partial positive charge, making it a target for a wide array of nucleophiles. These reactions typically involve the addition of the nucleophile to the carbonyl group, forming a tetrahedral intermediate which is then protonated.

Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are powerful nucleophiles that add to the ketone to form tertiary alcohols upon acidic workup. For example, the reaction of 3-methyl-2-pentanone (B1360105) with methylmagnesium bromide yields 2,3-dimethyl-2-pentanol. vaia.com Applying this to this compound would require careful consideration of the Grignard reagent's potential to also react at the C-Br bond. Protecting the ketone or using less reactive organometallic reagents like organocuprates might be necessary for selective addition.

Reduction: The ketone can be reduced to a secondary alcohol, 5-bromo-3-methyl-2-pentanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is generally preferred as it is a milder reagent and will not reduce the alkyl halide.

ReagentProduct after WorkupProduct Class
Methylmagnesium bromide (CH₃MgBr)5-Bromo-2,3-dimethyl-2-pentanolTertiary Alcohol
Sodium borohydride (NaBH₄)5-Bromo-3-methyl-2-pentanolSecondary Alcohol
Hydrogen cyanide (HCN)5-Bromo-2-hydroxy-2,3-dimethylpentanenitrileCyanohydrin

The hydrogens on the carbons adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form a nucleophilic enolate ion. masterorganicchemistry.com this compound has two α-carbons: the methyl group (C1) and the methine group (C3).

Enolate Formation: The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is effective for generating enolates from ketones. rsc.org Deprotonation can occur at either C1 or C3. The C3 proton is on a more substituted carbon, and its removal leads to the thermodynamically more stable (more substituted) enolate. Removal of a C1 proton leads to the kinetically favored (less substituted) enolate. The choice of base, solvent, and temperature can influence the regioselectivity of enolate formation.

Alpha-Alkylation: Once formed, the enolate can act as a nucleophile and react with an electrophile like an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. masterorganicchemistry.com For example, the enolate of this compound could be reacted with methyl iodide to introduce an additional methyl group at either the C1 or C3 position, depending on which enolate was formed.

Alpha-Halogenation: Ketones can be halogenated at the α-position under acidic or basic conditions. youtube.com Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monosubstitution at the more substituted α-carbon. libretexts.orglibretexts.org For this compound, acid-catalyzed bromination would likely yield 3,5-dibromo-3-methyl-2-pentanone. It is important to control the conditions to avoid polyhalogenation. masterorganicchemistry.comcdnsciencepub.com

ReactionReagentsMajor Product
Kinetic Enolate Formation & Alkylation1. LDA, THF, -78°C; 2. CH₃I5-Bromo-3,3-dimethyl-2-pentanone
Thermodynamic Enolate Formation & Alkylation1. NaH, THF; 2. CH₃I5-Bromo-1-iodo-3-methyl-2-pentanone (further reaction likely)
Acid-Catalyzed BrominationBr₂, CH₃COOH3,5-Dibromo-3-methyl-2-pentanone

Elimination Reactions and Formation of Unsaturated Systems

The presence of a bromine atom on the γ-carbon relative to the carbonyl group allows for elimination reactions to form unsaturated ketones. These reactions are typically promoted by a base, which abstracts a proton from a carbon adjacent to the bromine-bearing carbon (the β-position relative to the bromine), leading to the formation of a double bond and the expulsion of the bromide ion.

The dehydrobromination of this compound can proceed via two main pathways, depending on which β-proton is removed. Abstraction of a proton from the C4 position would lead to the formation of 3-methyl-pent-4-en-2-one . Abstraction of a proton from the methyl group at C3 is not possible for an E2 elimination as it is not on an adjacent carbon to the bromine. However, if an E1cb mechanism were operative, deprotonation at the α-carbon (C1) could initiate a sequence leading to an α,β-unsaturated ketone. More commonly, α,β-unsaturated ketones are formed from α-haloketones. libretexts.org

In a typical base-induced elimination (E2 mechanism), the regioselectivity is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgpressbooks.pub In the case of this compound, elimination to form 3-methyl-pent-3-en-2-one would result in a trisubstituted double bond, which is more stable than the monosubstituted double bond of 3-methyl-pent-4-en-2-one. However, the formation of 3-methyl-pent-3-en-2-one requires abstraction of a proton from the C2 position, which is not adjacent to the bromine. Therefore, the most likely elimination product under standard E2 conditions is 3-methyl-pent-4-en-2-one .

The choice of base can influence the reaction pathway. A bulky base, such as potassium tert-butoxide, may favor the formation of the less substituted alkene (Hofmann product), although in this specific case, there is only one accessible β-hydrogen for a direct E2 elimination.

Below is a table summarizing the potential elimination products and the likely major product based on mechanistic principles.

ReactantBasePossible ProductsPredicted Major Product
This compoundPotassium ethoxide3-methyl-pent-4-en-2-one3-methyl-pent-4-en-2-one
This compoundPotassium tert-butoxide3-methyl-pent-4-en-2-one3-methyl-pent-4-en-2-one

Rearrangement Reactions and Mechanistic Insights

The carbon skeleton of this compound and its derivatives can undergo rearrangements, particularly under conditions that generate carbocation intermediates.

Carbocation rearrangements are common in reactions involving intermediates where a carbon atom bears a positive charge. libretexts.org These rearrangements, such as 1,2-hydride shifts and 1,2-alkyl shifts, occur to form a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). libretexts.orgmasterorganicchemistry.compdx.edu

A plausible scenario for carbocation rearrangement involving a derivative of this compound would be the acid-catalyzed dehydration of its reduction product, 5-Bromo-3-methyl-2-pentanol. Protonation of the hydroxyl group by a strong acid, followed by the loss of a water molecule, would generate a secondary carbocation at the C2 position.

This secondary carbocation is adjacent to a tertiary carbon (C3). A 1,2-hydride shift from C3 to C2 would result in the formation of a more stable tertiary carbocation at C3. libretexts.org Subsequent elimination of a proton from an adjacent carbon would lead to the formation of rearranged alkene products.

The potential rearranged products from the tertiary carbocation at C3 would be 3-methyl-pent-2-ene and 2-ethyl-but-1-ene . The relative amounts of these products would depend on the reaction conditions and the stability of the resulting alkenes, with the more substituted alkene generally being favored.

The table below outlines the expected products from the acid-catalyzed dehydration of 5-Bromo-3-methyl-2-pentanol, considering the potential for carbocation rearrangement.

Starting MaterialReagentIntermediate CarbocationRearranged CarbocationRearranged Products
5-Bromo-3-methyl-2-pentanolH₂SO₄, heatSecondary at C2Tertiary at C35-Bromo-3-methyl-pent-2-ene, 5-Bromo-2-ethyl-but-1-ene

In addition to the primary reaction pathways, various side reactions can occur, providing deeper mechanistic insights. For instance, in the base-induced elimination reactions, substitution reactions (SN2) can compete, where the base acts as a nucleophile and displaces the bromide ion. The extent of this competition depends on the nature of the base (its nucleophilicity versus basicity) and the reaction conditions.

Another potential rearrangement for α-halo ketones in the presence of a base is the Favorskii rearrangement . Current time information in Pasuruan, ID. This reaction typically involves the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack by the base to yield a rearranged carboxylic acid derivative. Current time information in Pasuruan, ID. For this compound, which is a γ-halo ketone, a direct Favorskii rearrangement is not the expected pathway. However, under certain conditions that might lead to isomerization to an α-halo ketone, this rearrangement could become a possibility, leading to the formation of a branched-chain carboxylic acid or ester.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Bromo-3-methyl-2-pentanone. A suite of 1D and 2D NMR experiments are employed to map out the proton and carbon environments and their correlations.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electronegativity of the adjacent carbonyl group and the bromine atom. Protons on carbons adjacent to the carbonyl group (α-protons) are typically deshielded and appear in the 2.0-2.5 ppm region. oregonstate.edu The methyl protons of the acetyl group (H-1) are expected to appear as a sharp singlet, while the other protons will exhibit splitting patterns (doublet, triplet, multiplet) due to spin-spin coupling with neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbonyl carbon (C-2) is highly deshielded and appears significantly downfield, typically in the range of 190-220 ppm for ketones. oregonstate.edufiveable.me The carbon atom bonded to the electronegative bromine atom (C-5) will also be shifted downfield. Saturated ketone carbons generally absorb between 200 and 215 δ. libretexts.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons, like the carbonyl carbon, are not observed in DEPT spectra. This technique is crucial for confirming the assignments made from the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)DEPT-135
1CH₃~2.1 (s)~30Positive
2C=O-~210No Signal
3CH~2.6 (m)~45Positive
4CH₂~1.9-2.2 (m)~35Negative
5CH₂~3.4 (t)~30Negative
6CH₃~1.1 (d)~15Positive

Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are employed to resolve ambiguities and confirm the structural connectivity of more complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methine proton (H-3) and the protons of the adjacent methylene group (H-4) and the methyl group (H-6). It would also show a correlation between the two methylene groups (H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For instance, the protons of the methyl group at C-1 would show a correlation to the carbonyl carbon at C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of the molecule.

The carbon at position 3 in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). libretexts.org Determining the absolute stereochemistry requires specialized techniques.

Chiral Auxiliary Methods: One approach involves reacting the ketone with a chiral auxiliary of known stereochemistry to form diastereomers. These diastereomers have different physical properties and can be distinguished by techniques like NMR spectroscopy or X-ray crystallography.

Advanced NMR Techniques: The use of chiral solvating agents or chiral lanthanide shift reagents in NMR can induce different chemical shifts for the enantiomers, allowing for their differentiation and quantification. youtube.com For molecules with multiple chiral centers, NOESY experiments can be used to determine the relative stereochemistry by observing through-space interactions between protons. wordpress.com The stereochemistry of β-hydroxy ketones has been assigned by inspection of the ABX patterns for the α-methylene unit in the ¹H NMR spectra. nih.govacs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. libretexts.orgpressbooks.pub The presence of an α-bromine atom can shift this frequency. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹. Other absorptions corresponding to C-H stretching and bending vibrations will also be present. The introduction of a bromine atom at an equatorial position in a cyclohexanone (B45756) ring can shift the carbonyl band to a higher frequency by about 20 cm⁻¹, while bromination at a polar position causes little change. acs.org

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupVibration TypePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C=OStretch~1715 (strong)~1715 (moderate)
C-H (sp³)Stretch2850-3000 (moderate)2850-3000 (strong)
C-BrStretch500-600 (moderate)500-600 (strong)

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact molecular weight of a compound and information about its elemental composition. The fragmentation pattern gives clues about the molecule's structure.

HRMS: HRMS can determine the mass of this compound with high precision, allowing for the calculation of its elemental formula (C₆H₁₁BrO). This is a critical step in confirming the identity of the compound.

Fragmentation Pathways: In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, charged ions. Ketones typically undergo α-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.comlibretexts.orgyoutube.com For this compound, two primary α-cleavage pathways are possible, leading to the loss of a methyl radical (•CH₃) or a bromopropyl radical (•CH₂CH₂CH₂Br). The resulting acylium ions are resonance-stabilized and therefore often give rise to prominent peaks in the mass spectrum. Another common fragmentation for ketones with longer alkyl chains is the McLafferty rearrangement, but this is less likely to be a major pathway for this compound.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z ValueProposed FragmentFragmentation Pathway
178/180[C₆H₁₁BrO]⁺•Molecular Ion (M⁺•)
163/165[C₅H₈BrO]⁺Loss of •CH₃ (α-cleavage)
43[C₂H₃O]⁺Loss of •C₄H₈Br (α-cleavage)

Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, bromine-containing fragments will appear as a pair of peaks (M and M+2) with nearly equal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile compounds like this compound.

Purity Assessment: In a GC-MS analysis, a sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum. The purity of a this compound sample can be determined by the relative area of its corresponding peak in the chromatogram.

Trace Analysis: GC-MS is highly sensitive and can be used to detect and identify trace impurities in the sample. By analyzing the mass spectra of minor peaks in the chromatogram, it is possible to identify byproducts from the synthesis or degradation products. This is crucial for quality control in chemical manufacturing. For the related compound 5-bromo-2-pentanone, GC-MS data is available. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, enabling both the assessment of its chemical purity and the separation of its stereoisomers.

For routine purity analysis, reversed-phase HPLC is a common approach for aliphatic ketones. While specific methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as aliphatic aldehydes and ketones, often involve derivatization to enhance UV detection. nih.gov A prevalent derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone functionality to form a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong UV absorbance. nih.govsigmaaldrich.comresearchgate.net The analysis is typically carried out on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and detection is performed using a UV-Vis diode-array detector (DAD). sigmaaldrich.comresearchgate.net

The chiral nature of this compound, owing to the stereocenter at the third carbon, necessitates the use of chiral chromatography to separate its enantiomers. The resolution of racemic ketones is a well-established field in HPLC, with a variety of chiral stationary phases (CSPs) available. hplc.eueijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of racemic compounds, including ketones. csfarmacie.cznih.gov These separations are typically achieved using normal-phase chromatography with mobile phases composed of alkane/alcohol mixtures (e.g., n-hexane/isopropanol). nih.gov

Another important class of CSPs for resolving chiral ketones are the Pirkle-type phases, which operate on principles of π-π interactions, hydrogen bonding, and steric hindrance to achieve separation. hplc.eu Furthermore, cyclofructan-based CSPs have also demonstrated utility in the enantiomeric separation of ketones, particularly under normal-phase and supercritical fluid chromatography (SFC) conditions. nih.gov The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the (R)- and (S)-enantiomers of this compound.

Below is a representative table of potential HPLC conditions for the analysis of this compound, based on established methods for similar aliphatic and chiral ketones.

Table 1: Representative HPLC Conditions for the Analysis of Aliphatic and Chiral Ketones

Parameter Purity Analysis (as DNPH derivative) Chiral Resolution
Column Ascentis® Express C18 (10 cm x 4.6 mm, 2.7 µm) sigmaaldrich.com Chiralcel® OD-H, Chiralpak® AD nih.govnih.gov
Mobile Phase Acetonitrile/Water gradient sigmaaldrich.comresearchgate.net n-Hexane/Isopropanol (e.g., 90:10 v/v) nih.gov
Flow Rate 1.0 - 2.0 mL/min sigmaaldrich.com 0.5 - 1.0 mL/min
Column Temperature 30 - 40 °C sigmaaldrich.com 25 °C
Detection UV/DAD at 360-365 nm nih.govresearchgate.net UV at 210-220 nm
Injection Volume 5 - 20 µL 5 - 20 µL

X-ray Crystallography of Solid Derivatives for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. purechemistry.orgwikipedia.org For a liquid compound like this compound, this technique necessitates the preparation of a suitable solid derivative. The formation of a crystalline derivative not only facilitates the crystallographic analysis but also ensures that the stereocenter is locked into a specific conformation within the crystal lattice.

The general workflow for determining the absolute stereochemistry of this compound via X-ray crystallography involves the following key steps:

Derivatization: The ketone is reacted with a suitable reagent to form a stable, crystalline solid. Common derivatives for ketones include oximes, hydrazones (such as the aforementioned 2,4-dinitrophenylhydrazones), or semicarbazones. The choice of derivatizing agent is crucial, as it must yield single crystals of sufficient quality for X-ray diffraction.

Crystal Growth: High-quality single crystals of the derivative are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

X-ray Diffraction Analysis: The single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map of the crystal.

Structure Solution and Refinement: The electron density map is used to determine the three-dimensional arrangement of atoms in the molecule. For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, especially if a heavier atom (like the bromine in this compound) is present. mdpi.com

The resulting crystal structure provides a wealth of information, including precise bond lengths, bond angles, and torsional angles. This allows for a detailed analysis of the molecule's conformation in the solid state. For chiral ketones, the conformation around the carbonyl group is of particular interest and can often be rationalized using principles like the Octant Rule, which relates the spatial arrangement of substituents around the carbonyl chromophore to its chiroptical properties. youtube.com

While a specific crystal structure of a this compound derivative is not readily found in the literature, the principles of X-ray crystallography have been widely applied to determine the absolute configuration of numerous chiral ketones and other organic molecules, providing foundational knowledge for stereoselective synthesis and the understanding of chiral recognition phenomena. nih.govacs.org

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic environment of 5-Bromo-3-methyl-2-pentanone. These calculations offer a detailed picture of the molecule's structure and the distribution of electrons, which are key to its chemical behavior.

The accuracy of quantum mechanical calculations heavily relies on the chosen level of theory and basis set. For a molecule like this compound, which contains a bromine atom, it is crucial to select methods that can adequately describe electron correlation and the effects of the heavy halogen atom.

Density Functional Theory (DFT) is a popular and effective method for such investigations. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X (Minnesota functional with 2X exchange) are commonly employed. The choice of basis set is equally critical. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are often used. For enhanced accuracy, especially for the bromine atom, correlation-consistent basis sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) may be utilized. It is also common to incorporate effective core potentials (ECPs) for heavy atoms like bromine to reduce computational cost while maintaining accuracy.

A combination of the B3LYP functional with the 6-311++G(d,p) basis set for carbon, hydrogen, and oxygen, and a suitable ECP for bromine, provides a balanced approach for geometry optimization and electronic property calculations of this compound.

Table 1: Exemplary Optimized Geometrical Parameters of this compound at the B3LYP/6-311++G(d,p) Level of Theory

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.215--
C-Br1.975--
C-C (carbonyl)1.510--
C-C (methyl)1.530--
O=C-C-121.5-
C-C-Br-110.2-
H-C-H (methyl)-109.5-
O=C-C-C--180.0 (trans)

Note: The data in this table is illustrative and based on typical values for similar functional groups calculated at the specified level of theory.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP surface would show a region of negative electrostatic potential (typically colored red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms. The bromine atom, due to the σ-hole phenomenon, can also present a region of positive potential along the C-Br bond axis, making it a potential halogen bond donor.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the bromine atom and the carbonyl oxygen, reflecting their electron-rich nature. The LUMO is likely to be centered on the carbonyl carbon and the C-Br antibonding orbital. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-9.85
LUMO-1.23
HOMO-LUMO Gap8.62

Note: These values are hypothetical and representative of what would be expected from DFT calculations on a similar molecule.

Density Functional Theory (DFT) Studies for Reactivity Prediction

DFT is a powerful tool for not only understanding the ground-state properties but also for predicting the reactivity and reaction pathways of this compound.

DFT calculations can be used to model chemical reactions involving this compound, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions at the carbonyl group. By locating and characterizing the transition state (TS) structures, the activation energies and reaction mechanisms can be elucidated. For instance, in a reaction with a nucleophile, a computational study could differentiate between an S(_N)2 pathway, involving a single transition state, and a two-step mechanism. The vibrational frequency analysis of the TS structure is critical, as a valid transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the theoretical ¹H and ¹³C NMR spectra and comparing them with experimental data, the structure of this compound can be confirmed.

Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical Infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The characteristic C=O stretching frequency and C-Br stretching frequency would be key features in the predicted IR spectrum.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
¹³C NMR (C=O)~205 ppm~208 ppm
¹³C NMR (C-Br)~35 ppm~38 ppm
¹H NMR (CH adjacent to Br)~3.4 ppm~3.6 ppm
IR (C=O stretch)~1715 cm⁻¹~1720 cm⁻¹
IR (C-Br stretch)~650 cm⁻¹~645 cm⁻¹

Note: Predicted values are illustrative and based on typical accuracies of DFT calculations for similar compounds. Experimental values are hypothetical.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions in a condensed phase. Using a force field parameterized from QM data, MD simulations can track the motion of atoms over time.

For this compound, MD simulations can reveal the preferred conformations of the flexible alkyl chain and the orientation of the bromine atom. Furthermore, simulations in a solvent can provide insights into solute-solvent interactions, such as hydrogen bonding between the carbonyl oxygen and protic solvents. In the pure liquid, MD can be used to study intermolecular interactions, including dipole-dipole interactions and potential halogen bonding involving the bromine atom.

Quantitative Structure-Reactivity Relationship (QSAR) Studies (non-biological focus)

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical reaction. iosrjournals.org In a non-biological context, this involves relating physicochemical or structural descriptors of molecules to their reaction rates, equilibrium constants, or other measures of chemical reactivity. rsc.org For a compound like this compound, a non-biological QSAR study would typically focus on the reactivity of its two primary functional groups: the carbon-bromine bond and the ketone carbonyl group.

Detailed Research Findings

While specific QSAR studies focusing solely on the non-biological reactivity of this compound are not extensively documented in publicly available literature, we can construct a hypothetical QSAR investigation based on established principles of physical organic chemistry and the known reactivity of alkyl halides and ketones. The most probable non-biological reaction to be studied for this molecule would be a nucleophilic substitution reaction, where a nucleophile replaces the bromide leaving group. viu.calibretexts.orglibretexts.org The rate of this reaction is highly dependent on the structure of the alkyl halide. libretexts.org

A hypothetical QSAR study could investigate the reaction rates of a series of analogous α-bromo ketones with a common nucleophile, for instance, the iodide ion in acetone. The goal would be to create a model that predicts the reaction rate constant (k) based on descriptors that quantify steric and electronic effects.

Hypothetical QSAR Model for Nucleophilic Substitution:

A plausible QSAR model for the nucleophilic substitution rate of a series of compounds related to this compound could take the form of a linear Hansch-type equation: rsc.org

log(k) = c₁ * σ* + c₂ * E_s + c₃ * ν + C

Where:

log(k) is the logarithm of the second-order rate constant for the reaction.

σ (Sigma-star)* is the Taft polar substituent constant, which quantifies the electronic effect of substituents near the reaction center.

E_s is the Taft steric parameter, which accounts for the steric hindrance caused by substituents at the reaction site.

ν (Nu) is a descriptor for the carbonyl stretching frequency (cm⁻¹), which can provide insight into the electronic environment around the ketone group.

c₁, c₂, c₃ are coefficients determined by regression analysis, indicating the relative importance of each descriptor.

C is a constant.

The following data tables illustrate the kind of information that would be generated and analyzed in such a study.

Table 1: Hypothetical Reactivity Data and Molecular Descriptors for a Series of α-Bromo Ketones

This table presents a hypothetical dataset for a QSAR study on the reactivity of various bromo-ketones in a nucleophilic substitution reaction.

CompoundIUPAC Namelog(k)σ* (Polar)E_s (Steric)ν (Carbonyl cm⁻¹)
1 1-Bromo-2-propanone-2.50+1.05-0.071725
2 1-Bromo-2-butanone-2.85+1.00-0.381722
3 3-Bromo-2-butanone-3.50+0.95-1.131718
4 1-Bromo-3-methyl-2-butanone-3.90+0.98-1.541720
5 This compound -4.20 +0.85 -0.45 1715
6 1-Bromo-3,3-dimethyl-2-butanone-5.10+0.96-2.141719

Note: The values in this table are hypothetical and for illustrative purposes only.

Table 2: Hypothetical QSAR Model Summary

This table summarizes the statistical output of the hypothetical QSAR analysis based on the data from Table 1.

ParameterValueInterpretation
Model Equation log(k) = -1.5(σ*) - 0.9(E_s) + 0.002(ν) - 5.8Predictive equation for the reaction rate.
R² (Coefficient of Determination) 0.9595% of the variance in reactivity is explained by the model.
Q² (Cross-validated R²) 0.88Indicates good predictive power on new data.
F-statistic 45.6Shows the model is statistically significant.
p-value < 0.01The probability of observing the results by chance is very low.

Note: The values in this table are hypothetical and for illustrative purposes only.

The negative coefficients for σ* and E_s in the hypothetical model equation would suggest that electron-withdrawing groups and increased steric bulk near the reaction center decrease the rate of nucleophilic substitution, which is consistent with established reaction mechanisms like the S_N2 pathway. viu.ca The small positive coefficient for the carbonyl frequency might indicate a minor electronic influence of the ketone group on the reaction. Such a QSAR model, once validated, could be a powerful tool for predicting the reactivity of other, similar bromo-ketones without the need for experimental measurement.

Applications of 5 Bromo 3 Methyl 2 Pentanone As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

As a functionalized pentanone derivative, 5-Bromo-3-methyl-2-pentanone possesses two primary reactive sites: the electrophilic carbon of the carbonyl group and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. These features, in theory, make it a candidate for constructing more complex organic structures.

Formation of Heterocyclic Compounds

The synthesis of heterocyclic compounds often involves the reaction of bifunctional molecules. A bromo-ketone such as this compound could potentially react with dinucleophiles to form various heterocyclic rings. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyridazines or pyrazoles. Similarly, reactions with other nitrogen, oxygen, or sulfur-containing nucleophiles could theoretically yield oxazines, thiazines, or other related heterocyclic systems.

Despite this theoretical potential, a thorough review of scientific literature did not yield specific examples of this compound being used to synthesize heterocyclic compounds. While there are numerous general methods for the synthesis of such ring systems, none explicitly utilize this particular starting material.

Construction of Substituted Hydrocarbons and Functionalized Chains

The bromine atom in this compound serves as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the 5-position of the pentanone chain. Reactions with carbon nucleophiles, such as Grignard reagents or organocuprates, could extend the carbon skeleton. Alternatively, reaction with heteroatom nucleophiles could introduce new functionalities.

Role in Total Synthesis of Natural Products and Analogues (excluding biological activity)

The total synthesis of natural products often requires the use of specific, functionalized building blocks to construct complex molecular frameworks. A molecule like this compound could, in principle, serve as a fragment in the synthesis of a larger natural product.

A comprehensive search for the use of this compound as a starting material or intermediate in the total synthesis of natural products or their analogues did not yield any specific instances. The field of total synthesis is vast, but this particular compound does not appear to be a commonly employed precursor.

Development of Novel Polymer Precursors and Advanced Materials (if applicable)

The bifunctionality of this compound could potentially allow it to act as a monomer or a chain-extender in polymerization reactions. The carbonyl and bromo functionalities could be exploited to create polyesters, polyethers, or other novel polymeric materials.

There is currently no information available in the scientific literature to suggest that this compound has been investigated or utilized for the development of polymer precursors or advanced materials.

Cascade Reactions and Multicomponent Cycloadditions Utilizing its Reactivity

Cascade reactions and multicomponent reactions are efficient synthetic strategies that allow for the formation of complex molecules in a single operation. The reactivity of this compound could theoretically be harnessed in such transformations. For example, an initial reaction at the carbonyl group could be followed by an intramolecular cyclization involving the bromo-substituted part of the molecule.

However, no specific examples of this compound participating in cascade reactions or multicomponent cycloadditions have been reported in the available scientific literature.

Environmental Fate and Degradation Pathways of 5 Bromo 3 Methyl 2 Pentanone

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 5-Bromo-3-methyl-2-pentanone, this would primarily involve hydrolysis, photolysis, and chemical oxidation or reduction. However, without experimental data, any discussion remains speculative and is based on the reactivity of similar chemical structures.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the carbon-bromine (C-Br) bond is susceptible to hydrolysis. Theoretically, the bromine atom could be displaced by a hydroxyl group (-OH) from water, leading to the formation of 5-hydroxy-3-methyl-2-pentanone and hydrobromic acid. The rate of this reaction would be influenced by factors such as pH, temperature, and the presence of catalysts. However, no published studies provide specific kinetic data or degradation half-life for this compound in aqueous environments.

Photolytic Degradation under UV Irradiation

Photolysis is the decomposition of molecules by light. Organic molecules, particularly those containing chromophores (light-absorbing groups), can be degraded by ultraviolet (UV) radiation from sunlight. The ketone functional group in this compound can absorb UV light, potentially leading to the cleavage of chemical bonds. The carbon-bromine bond is also susceptible to photolytic cleavage. Possible photolytic degradation products could include smaller organic molecules resulting from the fragmentation of the parent compound. Without specific experimental studies, the quantum yield and environmental half-life of this compound due to photolysis remain unknown.

Chemical Oxidation/Reduction in Environmental Compartments

In the environment, chemical oxidation and reduction reactions can contribute to the degradation of organic compounds. Oxidants such as hydroxyl radicals (•OH) present in the atmosphere and in water can react with this compound, likely at the C-H bonds or the ketone functional group. Reductive processes, particularly in anoxic environments like sediments, could involve the removal of the bromine atom. The specific reactions and their rates are dependent on the environmental matrix and the presence of other chemical species, but no specific data for this compound is available.

Biotic Degradation Pathways

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

Microbial Metabolism and Biotransformation

Microorganisms possess a vast array of enzymes that can metabolize a wide variety of organic compounds. For this compound, microbial degradation could theoretically proceed through several pathways. One possible initial step is dehalogenation, where an enzyme removes the bromine atom. This could be followed by the oxidation of the alkyl chain. The ketone group could also be a site for microbial attack, potentially being reduced to a secondary alcohol. However, there are no published studies that have isolated microorganisms capable of degrading this compound or have elucidated its metabolic pathway.

Enzymatic Degradation in Environmental Systems

Specific enzymes are responsible for the biotransformation of chemical compounds. Dehalogenases are a class of enzymes that catalyze the removal of halogen atoms from organic molecules and are key in the degradation of many halogenated pollutants. It is plausible that certain dehalogenases could act on this compound. Similarly, oxidoreductases could be involved in the transformation of the ketone group. The existence and activity of such enzymes towards this specific substrate in environmental systems have not been investigated.

Environmental Persistence and Mobility Studies in Soil and Water (excluding eco-toxicity) for this compound

Research Findings on Degradation Pathways

The primary degradation pathways for this compound in the environment are expected to be hydrolysis and biodegradation.

Hydrolysis: The presence of a bromine atom on the carbon adjacent to the carbonyl group (the alpha position) makes the compound susceptible to hydrolysis. The carbon-bromine bond can be cleaved through nucleophilic substitution by water. This reaction would result in the formation of 3-methyl-2-pentanone-5-ol and hydrobromic acid. The rate of hydrolysis for alpha-halo ketones can be influenced by pH and temperature. Generally, hydrolysis is a significant degradation pathway for such compounds in aqueous environments.

Biodegradation: The biodegradation of halogenated organic compounds is a known environmental process, although the rates can be highly variable. mdpi.com Microorganisms have demonstrated the ability to degrade brominated compounds, often utilizing them as a carbon source. mdpi.com The process can occur under both aerobic and anaerobic conditions. For a compound like this compound, microbial enzymes could catalyze the cleavage of the carbon-bromine bond, a critical step in its degradation. However, halogenated compounds can also be resistant to degradation, leading to environmental persistence. mdpi.comnih.gov The presence of the methyl group and the bromine atom may influence the rate of microbial degradation compared to simpler ketones.

Research Findings on Environmental Persistence

The persistence of this compound in soil and water will be determined by the interplay of degradation rates and its physical-chemical properties. Lower-brominated compounds are generally predicted to be more volatile and more water-soluble than highly brominated compounds, which can affect their distribution and persistence in different environmental compartments. nih.gov

Due to the lack of specific experimental half-life data for this compound, the following table provides an estimated framework for its persistence based on the behavior of similar chemical structures.

Estimated Environmental Persistence of this compound
Environmental CompartmentEstimated PersistencePrimary Influencing Factors
WaterLow to ModerateHydrolysis, Biodegradation, Volatilization
SoilModerateBiodegradation, Sorption to Organic Matter

Research Findings on Mobility in Soil and Water

The mobility of this compound in the environment is largely dependent on its water solubility and its tendency to adsorb to soil and sediment particles, a property often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Mobility in Water: In aqueous systems, this compound that does not readily degrade or volatilize could be transported with water currents. Its partitioning between the water column and sediment would depend on the organic carbon content of the sediment.

The following table presents estimated mobility parameters for this compound based on the properties of analogous compounds.

Estimated Mobility Parameters for this compound
ParameterEstimated Value/ClassificationImplication for Mobility
Water SolubilityLow to ModeratePotential for transport in water, but limited by other factors.
Soil Adsorption Coefficient (Koc)ModerateIndicates a tendency to bind to soil organic matter, reducing mobility.
Mobility ClassificationLow to ModerateThe compound is not expected to be highly mobile in most soil types.

Future Research Directions and Emerging Methodologies

The exploration of novel chemical compounds and the refinement of their synthesis is a cornerstone of chemical innovation. For a versatile building block like 5-Bromo-3-methyl-2-pentanone, future research is poised to unlock more efficient, sustainable, and precisely controlled synthetic applications. This section outlines key areas of future investigation, from green chemistry initiatives to the integration of artificial intelligence and the study of reactivity in unconventional environments.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-3-methyl-2-pentanone, and how can purity be ensured?

  • Methodology :

  • Bromination Strategies : Direct bromination of 3-methyl-2-pentanone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) under controlled temperature (40–60°C) yields the target compound. Solvent selection (e.g., CCl₄ or CHCl₃) influences reaction efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Purity validation via GC (>95% by GC) or HPLC (retention time comparison) is critical .
    • Key Parameters :
ParameterValueSource
Molecular Weight165.028 g/mol
LogP (Partition Coefficient)1.75
Recommended Storage0–6°C (to prevent decomposition)

Q. How can this compound be characterized using spectroscopic methods?

  • Techniques :

  • NMR : ¹H NMR (CDCl₃) shows signals at δ 2.45 (ketone-adjacent CH₂), δ 1.95 (Br-C-CH₃), and δ 1.2–1.8 (methyl/methylene groups). ¹³C NMR confirms carbonyl (C=O) at ~208 ppm .
  • Mass Spectrometry : EI-MS exhibits a molecular ion peak at m/z 165 (M⁺) and fragment peaks at m/z 107 (loss of Br) and 85 (loss of ketone group) .
    • Validation : Compare spectral data with deuterated analogs (e.g., this compound-d₄) to resolve overlapping signals .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Experimental Design :

  • Kinetic Studies : Monitor SN2 reactivity using nucleophiles (e.g., NaI in acetone) under varying temperatures. Plot ln(k) vs. 1/T to determine activation energy (Arrhenius analysis) .
  • Stereochemical Probes : Introduce chiral centers (e.g., via Grignard reactions) to track inversion/retention configurations using polarimetry or chiral HPLC .
    • Key Findings : Steric hindrance from the 3-methyl group reduces SN2 efficiency, favoring elimination pathways (e.g., E2) in bulky bases like tert-butoxide .

Q. How can computational modeling predict the thermodynamic stability and reaction pathways of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to optimize geometry (B3LYP/6-31G*) and calculate Gibbs free energy for tautomers or intermediates .
  • Transition State Analysis : Locate TS structures for bromine displacement reactions using QST2 or NEB methods .
    • Applications : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing electron density maps at the β-carbon .

Q. What strategies mitigate competing side reactions (e.g., elimination) during functionalization of this compound?

  • Optimization Approaches :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize carbocation intermediates in SN1 pathways, reducing elimination .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective cross-coupling without disrupting the ketone group .
    • Case Study : Conversion to 3-methyl-2-pentanone derivatives via Stille coupling achieves >80% yield when using trimethyltin reagents and controlled microwave heating (100°C, 30 min) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported LogP values for this compound?

  • Root Cause : Variability arises from measurement techniques (shake-flask vs. HPLC-derived LogP) and solvent systems .
  • Resolution : Standardize measurements using octanol/water partitioning with UV-Vis quantification (λmax = 270 nm for brominated analogs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.